4-((4-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((4-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a phenyl ring substituted with a methylcarbamoyl group and an amino group, linked to a butanoic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a phenyl ring, followed by reduction to form an amine. The amine is then reacted with methyl isocyanate to introduce the methylcarbamoyl group. Finally, the resulting compound undergoes a coupling reaction with succinic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-((4-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in having a phenyl ring but differs in functional groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the phenyl and amino groups but has different substituents.
Uniqueness
4-((4-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
1071389-07-5 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25g/mol |
IUPAC Name |
4-[4-(methylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-13-12(18)8-2-4-9(5-3-8)14-10(15)6-7-11(16)17/h2-5H,6-7H2,1H3,(H,13,18)(H,14,15)(H,16,17) |
InChI Key |
WKVIORQZMQSFOQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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